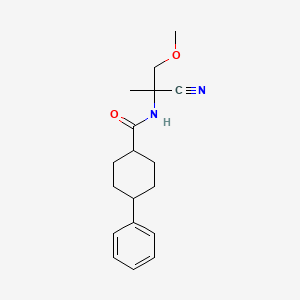![molecular formula C16H13N3O3S B2925426 Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate CAS No. 488094-85-5](/img/structure/B2925426.png)
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Übersicht
Beschreibung
The compound contains a pyridinyl group, an oxadiazolyl group, and a benzoate group. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Benzoate is the ester form of benzoic acid, and it is commonly used in food preservation .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyridinyl and oxadiazolyl groups are aromatic and planar, while the benzoate group contains a carbonyl group, which is polar .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Generally, pyridine can undergo electrophilic substitution reactions, and oxadiazoles can participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group in the benzoate part of the molecule could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
The 1,3,4-oxadiazole scaffold, which is part of the compound’s structure, has been extensively studied for its anticancer properties. These compounds can act as cytotoxic agents and enzyme inhibitors. They have shown promise in inhibiting the growth of cancer cells by targeting various enzymes like thymidylate synthase, HDAC, topoisomerase II, and others . This compound could be modified to enhance its cytotoxicity towards malignant cells, making it a valuable asset in the development of new anticancer drugs.
Enzyme Inhibition for Cancer Therapy
The same 1,3,4-oxadiazole core is known to interact selectively with nucleic acids, enzymes, and globular proteins, contributing to its antiproliferative effects. By inhibiting specific biological targets such as telomerase activity, HDAC, and thymidylate synthase, derivatives of this compound could be used to halt the proliferation of cancer cells .
Agricultural Chemical Research
Oxadiazole derivatives exhibit a broad spectrum of biological activities, including agricultural applications. They have been evaluated for their nematocidal activity against plant-parasitic nematodes and anti-fungal activity against plant pathogens like Rhizoctonia solani . This compound could be synthesized into novel molecules with excellent agricultural activities, potentially serving as a low-risk chemical pesticide.
Antibacterial Agent Synthesis
Some oxadiazole derivatives have shown strong antibacterial effects on pathogens such as Xanthomonas oryzae, which causes diseases in rice plants. By exploring the antibacterial potential of this compound, it could be used to create new antibacterial agents that help manage crop diseases and enhance food security .
Metal–Organic Frameworks (MOFs)
The pyridinyl and oxadiazole groups within the compound’s structure could potentially be used to synthesize metal–organic frameworks (MOFs). These MOFs can have applications in gas storage, separation, catalysis, and as sensors due to their porous nature .
Molecular Docking Studies
The compound’s complex structure makes it suitable for molecular docking studies, which are crucial in drug design and discovery. It can be used to understand the interaction between drugs and their targets, helping to predict the binding affinity and activity of drug candidates .
SAR Studies
Structure-Activity Relationship (SAR) studies are essential for understanding the effect of a compound’s structure on its biological activity. This compound, with its unique scaffold, can be used in SAR studies to develop more potent and selective agents for various therapeutic applications .
Cytotoxicity Screening
Compounds with the 1,3,4-oxadiazole moiety can be screened for their cytotoxic effects on different cancer cell lines. This process is vital for identifying potential anticancer compounds and understanding their mechanisms of action .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, have been reported to exhibit antimicrobial and antioxidant activity, inhibiting organisms likeEscherichia coli and Staphylococcus epidermidis .
Mode of Action
These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Given its potential antimicrobial and antioxidant activity, it may interfere with the metabolic pathways of the target organisms, leading to their inhibition .
Pharmacokinetics
Its solubility, molecular weight, and other physicochemical properties may influence its bioavailability .
Result of Action
Based on its potential antimicrobial and antioxidant activity, it may lead to the inhibition of growth or metabolic activity of the target organisms .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-21-15(20)13-4-2-11(3-5-13)10-23-16-19-18-14(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPHMCDJATXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331359 | |
| Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
CAS RN |
488094-85-5 | |
| Record name | methyl 4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)
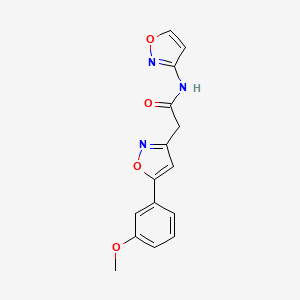
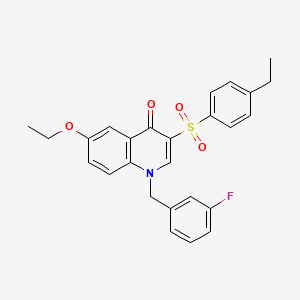

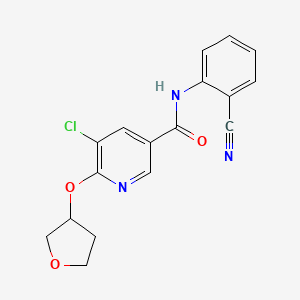
![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)

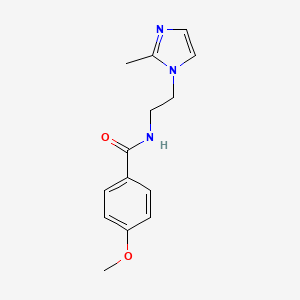
![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)

